molecular formula C12H19ClN2O B6299214 MFCD31714210 CAS No. 2368870-94-2

MFCD31714210

Cat. No.: B6299214
CAS No.: 2368870-94-2
M. Wt: 242.74 g/mol
InChI Key: IZOXOWRSMPMOGH-UHFFFAOYSA-N
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Description

MFCD31714210 is a chemical compound identified by its MDL number, which typically corresponds to a unique entry in chemical databases for cataloging and procurement. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and material sciences due to their reactivity and functional versatility . For instance, halogenated benzaldehydes (e.g., 3-Chlorobenzaldehyde, CAS 587-04-2) and brominated/trifluoromethyl derivatives (e.g., CAS 1761-61-1 and 1533-03-5) are structurally analogous and share applications in synthesis and material modification .

Properties

IUPAC Name

2-(3-tert-butylphenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOXOWRSMPMOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride involves the reaction of 3-tert-Butylphenol with chloroacetonitrile to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride: is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(3-tert-Butyl-phenoxy)-acetamidine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors . It acts by inhibiting enzyme activity or modulating receptor function, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular and Physicochemical Properties

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound (Inferred) 3-Chlorobenzaldehyde CAS 1761-61-1 CAS 1533-03-5
Molecular Formula C₇H₅XO₂* C₇H₅ClO C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight ~200–210 g/mol 140.57 g/mol 201.02 g/mol 202.17 g/mol
Solubility Moderate 0.687 mg/mL (in water) 0.687 mg/mL (in water) Low (Log S = -2.47)
Log S (ESOL) -2.0 to -2.5 -2.47 -2.47 -2.63
Functional Groups Halogen (X), Aldehyde Chlorine, Aldehyde Bromine, Carboxylic Acid Trifluoromethyl, Ketone

*X = Halogen (Cl, Br, F).

Key Observations :

  • Molecular Weight : Heavier halogens (e.g., Br in CAS 1761-61-1) increase molecular weight, reducing solubility compared to lighter analogs (e.g., Cl in 3-Chlorobenzaldehyde) .
  • Solubility : Brominated and trifluoromethyl compounds exhibit lower aqueous solubility due to increased hydrophobicity, whereas chlorinated derivatives show moderate solubility .
  • Bioavailability : Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) often display enhanced membrane permeability, making them favorable in drug design .

Key Observations :

  • Catalytic Efficiency : The use of A-FGO catalyst in CAS 1761-61-1 synthesis achieves near-quantitative yields under mild conditions, highlighting advantages in green chemistry .
  • Complexity : Trifluoromethylated compounds (e.g., CAS 1533-03-5) often require multi-step syntheses and purification, increasing production costs .

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